3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
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Scientific Research Applications
Bioactive Heteroaryl-Substituted Nucleobases and Nucleosides
The compound's furanyl and thienyl substitutions are significant in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogs. Heteroaryl substituents like furan-2-yl are crucial in developing bioactive molecules, impacting various biological activities. These substitutions can alter the activity and selectivity of molecules, proving vital in the search for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs (Ostrowski, 2022).
Central Nervous System (CNS) Acting Drugs
The azole group, common in benzimidazole, imidazothiazole, and imidazole, plays a role in the development of potent CNS drugs. These compounds, including ones with furan rings, have potential in treating neurological disorders due to their abilities to penetrate the CNS and exhibit various activities such as agonistic, antagonistic, depressant, and stimulant effects (Saganuwan, 2020).
Synthetic Biology
In synthetic biology, the compound's structural similarity to purines and pyrimidines can be significant. Unnatural base pairs, including imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, have been developed for use in synthetic biology. These pairs exhibit shape complementarity, enhanced stacking ability, and non-canonical hydrogen-bonding patterns, essential for their recognition as complementary base pairs in nucleic acid structures (Saito-Tarashima & Minakawa, 2018).
Brominated Dioxins and Furans
The compound's bromobenzyl component is relevant in studies related to brominated dioxins and furans, which are recognized as emerging persistent organic pollutants. Understanding the toxicity profiles, environmental characteristics, and formations of these compounds is crucial for assessing potential risks associated with exposure and developing strategies for control (Birnbaum, Staskal, & Diliberto, 2003).
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-13-10-26-17-18(23-20(26)25(13)12-16-4-3-9-30-16)24(2)21(29)27(19(17)28)11-14-5-7-15(22)8-6-14/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWRXZRCQCTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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